1-[1-(2,4-Dichlorophenyl)hexan-2-yl]-1H-imidazole
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Overview
Description
1-[1-(2,4-Dichlorophenyl)hexan-2-yl]-1H-imidazole is a synthetic organic compound that belongs to the class of imidazoles This compound is characterized by the presence of a dichlorophenyl group and a hexyl chain attached to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2,4-Dichlorophenyl)hexan-2-yl]-1H-imidazole typically involves the reaction of 2,4-dichlorobenzyl chloride with hexan-2-one in the presence of a base, followed by cyclization with imidazole. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[1-(2,4-Dichlorophenyl)hexan-2-yl]-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of hydroxyl or amino derivatives.
Scientific Research Applications
1-[1-(2,4-Dichlorophenyl)hexan-2-yl]-1H-imidazole has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antifungal or antibacterial agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[1-(2,4-Dichlorophenyl)hexan-2-yl]-1H-imidazole involves its interaction with specific molecular targets. In biological systems, it may inhibit the biosynthesis of ergosterol, a key component of fungal cell membranes, thereby exhibiting antifungal activity. The compound may also interact with other enzymes and receptors, leading to its diverse biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone
- 2-(2,4-Dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)hexan-2-ol
Uniqueness
1-[1-(2,4-Dichlorophenyl)hexan-2-yl]-1H-imidazole is unique due to its specific structural features, such as the presence of both a dichlorophenyl group and a hexyl chain attached to an imidazole ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
61019-47-4 |
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Molecular Formula |
C15H18Cl2N2 |
Molecular Weight |
297.2 g/mol |
IUPAC Name |
1-[1-(2,4-dichlorophenyl)hexan-2-yl]imidazole |
InChI |
InChI=1S/C15H18Cl2N2/c1-2-3-4-14(19-8-7-18-11-19)9-12-5-6-13(16)10-15(12)17/h5-8,10-11,14H,2-4,9H2,1H3 |
InChI Key |
GUMAUUZQRQEHIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC1=C(C=C(C=C1)Cl)Cl)N2C=CN=C2 |
Origin of Product |
United States |
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